molecular formula C21H25NO3S B12143181 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-methylbenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-methylbenzamide

Cat. No.: B12143181
M. Wt: 371.5 g/mol
InChI Key: NBUYABUPRRJMBH-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-methylbenzamide is a benzamide derivative featuring a tetrahydrothiophene-1,1-dioxide moiety and a 4-ethylbenzyl substituent. The 4-methylbenzamide core is a common pharmacophore in HDAC inhibitors, while the 1,1-dioxidotetrahydrothiophen-3-yl group may enhance solubility and target binding through its polar sulfone functionality. The 4-ethylbenzyl substituent likely contributes to hydrophobic interactions with enzyme active sites.

Properties

Molecular Formula

C21H25NO3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-4-methylbenzamide

InChI

InChI=1S/C21H25NO3S/c1-3-17-6-8-18(9-7-17)14-22(20-12-13-26(24,25)15-20)21(23)19-10-4-16(2)5-11-19/h4-11,20H,3,12-15H2,1-2H3

InChI Key

NBUYABUPRRJMBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-methylbenzamide typically involves multiple steps:

    Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or a peracid.

    Attachment of the ethylbenzyl group: This step involves the alkylation of the dioxidotetrahydrothiophene ring with 4-ethylbenzyl chloride in the presence of a base like sodium hydride.

    Formation of the methylbenzamide moiety: This can be done by reacting 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the amine derivative of the dioxidotetrahydrothiophene-ethylbenzyl intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophene ring’s oxygen atoms.

    Substitution: The benzyl and benzamide groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Further oxidized derivatives of the dioxidotetrahydrothiophene ring.

    Reduction: Reduced forms of the compound with fewer oxygen atoms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-methylbenzamide may have several scientific research applications:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways involving sulfur-containing compounds.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific molecular pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-methylbenzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The dioxidotetrahydrothiophene ring and benzamide moiety could play crucial roles in these interactions.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s analogs differ primarily in substituents on the benzamide core and the N-alkyl/aryl groups. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (If Reported)
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-methylbenzamide C₂₂H₂₅NO₃S 395.51 g/mol 4-Methylbenzamide, 4-ethylbenzyl HDAC inhibition (inferred)
BH52029 (Chromene-2-carboxamide analog) C₂₄H₂₅NO₅S 439.52 g/mol 7-Methyl-4-oxochromene, 4-ethylbenzyl Not explicitly reported
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide C₂₈H₃₇NO₅S 499.67 g/mol 4-Hexyloxybenzamide, 4-isopropylbenzyl Unknown
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide C₂₃H₁₆ClNO₃ 389.83 g/mol 4-Chlorobenzamide, chromen-4-one Unclear

Key Observations:

  • The sulfone group in the tetrahydrothiophene moiety may offset this by enhancing polarity .
  • Bioisosteric Replacements: The chromene-2-carboxamide in BH52029 replaces the 4-methylbenzamide, introducing a rigid, planar structure that could alter binding kinetics .

Pharmacological Activity and HDAC Inhibition

  • Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide): Potent dual inhibitor of HDAC1 (IC₅₀ = 12 nM) and HDAC3 (IC₅₀ = 18 nM) .
  • Compound 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide): Weak activity (HDAC1 IC₅₀ = 420 nM) with slight HDAC3 selectivity .

Inference for Target Compound: The 4-ethylbenzyl and tetrahydrothiophene-dioxide groups in the target compound may mimic the hydrophobic side chains and zinc-binding motifs seen in HDAC inhibitors like Compound 107. However, the absence of a flexible alkyl linker (e.g., hexyl group in Compound 109) could reduce potency.

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